Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate is a chemical compound with the molecular formula C17H30N2O3 and a molecular weight of 310.4324 . This compound is primarily used in scientific research and is known for its unique spiro structure, which consists of two nitrogen atoms and a carboxylate group .
Vorbereitungsmethoden
The synthesis of Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate involves several steps. The synthetic route typically includes the reaction of specific precursors under controlled conditions to form the spiro structure. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Analyse Chemischer Reaktionen
Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate is widely used in scientific research due to its unique chemical properties. It is utilized in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of new drugs and therapeutic agents. In industry, it is employed in the production of various chemical products .
Wirkmechanismus
The mechanism of action of Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate can be compared with other similar compounds, such as Tert-butyl 1-oxo-2,11-diazaspiro[6.7]tetradecane-11-carboxylate . These compounds share similar spiro structures and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical behavior .
Eigenschaften
Molekularformel |
C17H32N2O2 |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
tert-butyl 2,11-diazaspiro[6.7]tetradecane-11-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-12-6-9-17(10-7-13-19)8-4-5-11-18-14-17/h18H,4-14H2,1-3H3 |
InChI-Schlüssel |
VMTBDFCOONFJBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCCCNC2)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.